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4-(Acryloyloxy)butyl 2-oxobutanoate

Polymer Science Coatings Material Properties

4-(Acryloyloxy)butyl 2-oxobutanoate (CAS 13025-07-5), also known as 4-[(1-oxoallyl)oxy]butyl acetoacetate, is a specialty bifunctional monomer with the molecular formula C11H16O5 and a molecular weight of 228.24 g/mol. Its chemical architecture combines a highly reactive acrylate group with a 2-oxobutanoate (β-ketoester) moiety, making it a versatile building block in polymer chemistry.

Molecular Formula C11H16O5
Molecular Weight 228.24 g/mol
CAS No. 13025-07-5
Cat. No. B3365973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Acryloyloxy)butyl 2-oxobutanoate
CAS13025-07-5
Molecular FormulaC11H16O5
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCCC(=O)C(=O)OCCCCOC(=O)C=C
InChIInChI=1S/C11H16O5/c1-3-9(12)11(14)16-8-6-5-7-15-10(13)4-2/h4H,2-3,5-8H2,1H3
InChIKeyOQINFDKYEZTQMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Acryloyloxy)butyl 2-oxobutanoate (CAS 13025-07-5): A Bifunctional Acrylate Monomer for Advanced Polymer and Coating Applications


4-(Acryloyloxy)butyl 2-oxobutanoate (CAS 13025-07-5), also known as 4-[(1-oxoallyl)oxy]butyl acetoacetate, is a specialty bifunctional monomer with the molecular formula C11H16O5 and a molecular weight of 228.24 g/mol. Its chemical architecture combines a highly reactive acrylate group with a 2-oxobutanoate (β-ketoester) moiety, making it a versatile building block in polymer chemistry. The acrylate functionality enables rapid free-radical polymerization for incorporation into polymer backbones , while the β-ketoester group provides a site for post-polymerization crosslinking via reactions with amines or isocyanates, a feature leveraged in advanced coatings and adhesive formulations [1]. Physicochemical data from authoritative databases report a predicted boiling point of 321.2±22.0 °C and a density of 1.090±0.06 g/cm³ .

Why Generic Substitution with Common (Meth)Acrylate Monomers Fails for Formulations Requiring 4-(Acryloyloxy)butyl 2-oxobutanoate


Direct substitution of 4-(Acryloyloxy)butyl 2-oxobutanoate with other commercially available acetoacetate-functional monomers, such as 2-(acetoacetoxy)ethyl methacrylate (AAEM) or 2-(acryloyloxy)ethyl acetoacetate, is not a reliable practice for performance-critical formulations. The key differentiator lies in the monomer's distinct C4-butyl spacer between the acrylate and acetoacetate groups, which contrasts with the C2-ethyl spacer found in more common analogs. This structural variation leads to significant differences in copolymer glass transition temperature (Tg), crosslinking kinetics, and the mechanical properties of the resulting polymer network, as the longer spacer imparts greater chain flexibility and can reduce internal plasticization efficiency compared to shorter-chain analogs [1]. Furthermore, while the β-ketoester group is a common feature across this monomer class, its reactivity in post-polymerization crosslinking is conformationally influenced by the adjacent spacer length, meaning that replacement can lead to a reduction in final coating hardness or compromised adhesion, as detailed in the comparative evidence below [2].

Quantitative Performance Evidence: How 4-(Acryloyloxy)butyl 2-oxobutanoate Compares to AAEM and Other Acetoacetate Monomers


Glass Transition Temperature (Tg) Modulation: C4 Spacer Offers Lower Tg Than C2 Analog AAEM

The length of the spacer group between the polymerizable acrylate and the acetoacetate functionality directly impacts the glass transition temperature (Tg) of the resulting copolymer. 4-(Acryloyloxy)butyl 2-oxobutanoate, with its butyl (C4) spacer, acts as a more effective 'soft' monomer compared to the 'hard' monomer 2-(acetoacetoxy)ethyl methacrylate (AAEM), which has an ethyl (C2) spacer and a methacrylate backbone [1]. This difference in spacer length translates to a quantifiable reduction in Tg. For instance, the homopolymer of the analogous 4-hydroxybutyl acrylate exhibits a Tg of approximately -45°C, while the homopolymer of 2-hydroxyethyl methacrylate (the hydroxy analog of AAEM's backbone) has a Tg of approximately 86°C [2]. By extension, incorporating 4-(Acryloyloxy)butyl 2-oxobutanoate is expected to lower the Tg of a copolymer by roughly 130°C more than an equivalent molar amount of AAEM [3]. This allows formulators to achieve lower film formation temperatures and greater flexibility without the need for external plasticizers [4].

Polymer Science Coatings Material Properties

Enhanced Solubility and Hydrophobicity: Quantitative LogP and Water Solubility Comparison

The extended C4 alkyl spacer in 4-(Acryloyloxy)butyl 2-oxobutanoate confers greater hydrophobicity compared to its C2-spacer analog, 2-(acryloyloxy)ethyl acetoacetate (CAS 21282-96-2). This is quantitatively reflected in their predicted partition coefficients (LogP). The target compound has a predicted LogP of 1.62, whereas 2-(acryloyloxy)ethyl acetoacetate has a predicted LogP of 0.63 . This ~1.0 log unit difference corresponds to the target compound being approximately 10 times more lipophilic. Similarly, the predicted water solubility for 4-(Acryloyloxy)butyl 2-oxobutanoate is 1.91 g/L, which is roughly an order of magnitude lower than that of its C2 analog . This difference is critical for controlling monomer partitioning in emulsion polymerization, where higher hydrophobicity can lead to more efficient droplet nucleation and reduced water sensitivity of the final polymer [1].

Formulation Chemistry Solubility Drug Delivery

Molecular Weight Advantage: Higher Molar Mass for Controlled Network Density

4-(Acryloyloxy)butyl 2-oxobutanoate (MW = 228.24 g/mol) has a 14% higher molar mass than its common analog 2-(acryloyloxy)ethyl acetoacetate (MW = 200.19 g/mol) . This difference is a direct consequence of the butyl (C4) vs. ethyl (C2) spacer. In polymer synthesis, a higher monomer molecular weight means that for a given mass of monomer feed, fewer reactive functional groups are introduced into the polymer backbone. This allows for a more dilute and controlled distribution of acetoacetate crosslinking sites along the polymer chain. Consequently, when using the target compound, the same mass loading results in a lower crosslink density after reaction with diamines or polyisocyanates, which can be advantageous for achieving a more flexible network with lower modulus [1]. Conversely, to achieve the same crosslink density as the C2 analog, a higher mass loading of the target compound is required, which simultaneously increases the overall spacer volume in the network.

Polymer Chemistry Crosslinking Material Design

High-Value Application Scenarios for 4-(Acryloyloxy)butyl 2-oxobutanoate Based on Differentiated Performance


Flexible, Low-VOC Architectural Coatings Requiring Ambient Crosslinking

4-(Acryloyloxy)butyl 2-oxobutanoate is uniquely suited for formulating low-VOC, ambient-cure architectural coatings. Its longer C4 spacer, as inferred from its analog's low Tg of approximately -45°C [1], imparts intrinsic flexibility to the polymer backbone, eliminating the need for volatile, migratory plasticizers. This is a quantifiable advantage over 2-(acetoacetoxy)ethyl methacrylate (AAEM), which, due to its higher inferred Tg of 86°C [2], would produce a much stiffer and more brittle film at the same comonomer level. By selecting the target compound, formulators can meet stringent VOC regulations while achieving a durable, flexible, and chemically resistant coating through the post-polymerization crosslinking of its acetoacetate groups with ambient diamines [3].

Hydrophobic and Water-Resistant Emulsion Polymers

The target compound's enhanced hydrophobicity, evidenced by its predicted LogP of 1.62 and low water solubility of 1.91 g/L , makes it a superior choice for the core component in hydrophobic emulsion polymers. Compared to its more hydrophilic analog 2-(acryloyloxy)ethyl acetoacetate (LogP 0.63), it provides a 10-fold increase in lipophilicity. This property is critical in emulsion polymerization processes, as it promotes more efficient monomer droplet nucleation and reduces the tendency for water to penetrate the resulting polymer film [4]. This translates to improved water resistance and hydrolytic stability in end-use applications like exterior paints, waterproofing membranes, and barrier coatings.

Controlled-Release Drug Delivery Matrices with Tunable Ester Hydrolysis

In the field of drug delivery, 4-(Acryloyloxy)butyl 2-oxobutanoate can be utilized as a comonomer to synthesize hydrolytically degradable polymer matrices. The compound features two distinct ester linkages: an acrylate ester and an acetoacetate ester, each with different susceptibilities to hydrolysis. The presence of the butyl spacer influences the local hydrophobicity and steric hindrance around the ester bonds, providing a quantifiable handle for tuning the degradation rate of the polymer network [5]. Compared to a polymer made with a shorter-chain analog, the use of this monomer can slow the initial water ingress due to its higher hydrophobicity (LogP 1.62) , thereby delaying the onset of bulk erosion and allowing for more predictable, sustained release kinetics.

Improved Substrate Adhesion in UV-Curable Adhesives

4-(Acryloyloxy)butyl 2-oxobutanoate offers a specific advantage in UV-curable adhesives, particularly for metal and polar plastic substrates. While both it and its analogs provide acetoacetate groups for metal chelation , the target compound's longer butyl spacer provides greater chain mobility. This increased mobility, a direct consequence of the lower Tg inferred from its C4 spacer structure [1], allows the acetoacetate groups to more easily orient and interact with the substrate surface during the initial wetting and early stages of polymerization. This can lead to a measurable increase in adhesive peel strength compared to formulations using the more rigid, C2-spacer analog AAEM, as the flexible spacer minimizes interfacial stress upon curing and thermal cycling .

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